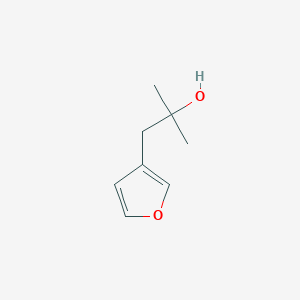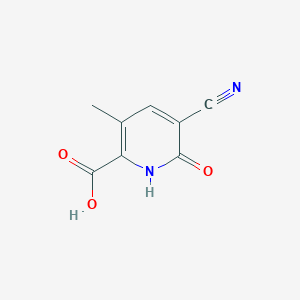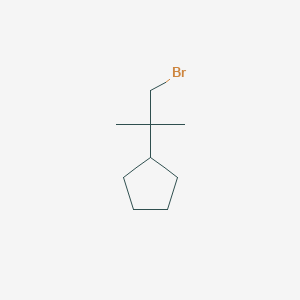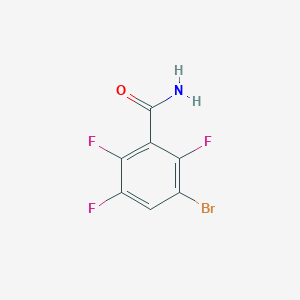
Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester
Vue d'ensemble
Description
“Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester” is a chemical compound with the molecular formula C15H17NO5 . It’s used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H17NO5 . The molecular weight is 291.3 g/mol.Applications De Recherche Scientifique
Applications in Pharmaceutical Development
Idiopathic Pulmonary Fibrosis Treatment
A study by Procopiou et al. (2018) synthesized a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including variants of butanoic acid, for potential treatment of idiopathic pulmonary fibrosis. The analogs displayed high affinity and selectivity for the αvβ6 integrin, important in lung function and fibrosis. One analog was selected for clinical investigation as a potential therapeutic agent (Procopiou et al., 2018).
Antimicrobial Activity
Zareef et al. (2008) conducted novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding pyrrolidin-2-ones, a structure similar to butanoic acid derivatives. These compounds demonstrated antimicrobial activity with varying minimum inhibitory concentration values (Zareef et al., 2008).
Applications in Chemical Synthesis
Lipase-Catalyzed Resolutions
Hoff et al. (1996) studied the resolutions of butanoic esters, including 1-phenylmethoxy-2-propanol and its butanoates, using various lipases. They achieved high enantiomer ratios using lipase B from Candida antarctica, indicating a method for obtaining enantiomerically pure compounds (Hoff et al., 1996).
Solvent-Free Demethylation Process
Delhaye et al. (2006) developed a solvent-free process for the demethylation of 4-(4-methoxyphenyl)butanoic acid, a compound structurally related to butanoic acid derivatives. This represents a green chemistry approach in the synthesis of pharmaceutical intermediates (Delhaye et al., 2006).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-phenylmethoxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-13-8-9-14(18)16(13)21-15(19)7-4-10-20-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJXPLACAHEZFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 4-(phenylmethoxy)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-Aminocyclopentyl)-octahydropyrrolo[1,2-a]piperazin-6-one](/img/structure/B1381976.png)



![1-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1381984.png)







![7-Bromothieno[3,2-c]pyridine](/img/structure/B1381997.png)
